molecular formula C22H16N2O2 B100281 N,N'-Dimethylquinacridone CAS No. 19205-19-7

N,N'-Dimethylquinacridone

Cat. No.: B100281
CAS No.: 19205-19-7
M. Wt: 340.4 g/mol
InChI Key: SCZWJXTUYYSKGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylquinacridone typically involves the reaction of quinacridone with methylating agents. One common method includes the use of dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms .

Industrial Production Methods: On an industrial scale, the production of N,N’-Dimethylquinacridone involves similar synthetic routes but optimized for large-scale operations. The process includes purification steps such as vacuum sublimation to achieve high purity levels required for electronic applications .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylquinacridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinacridone derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized quinacridones .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

DMQA is primarily utilized as a green dopant material in OLEDs. Its incorporation into OLED structures has led to several advantages:

  • Enhanced Stability and Lifetime : Devices using DMQA exhibit significantly prolonged lifetimes, reportedly up to 7,500 hours . The dopant effectively prevents excimer formation, which is a common issue that reduces the longevity of OLEDs.
  • High Efficiency : OLEDs with DMQA have achieved remarkable performance metrics:
    • Luminance exceeding 88,000 cd/m²
    • External Quantum Efficiency (EQE) of up to 6.7%
    • Current efficiency reaching 23.4 cd/A .

The device structures typically involve layers such as ITO/CuPc/NPB/Alq3 doped with DMQA, showcasing its versatility in different configurations .

Photodetectors

DMQA is also employed in the development of green light photodetectors , which are crucial for applications such as:

  • Photo sensors
  • Chemical sensors

These devices leverage DMQA's optical properties to selectively respond to green light, enhancing their sensitivity and performance in various environmental conditions .

Comparative Data on Device Performance

Device StructureColorMax Luminance (cd/m²)Current Efficiency (cd/A)Lifetime (hours)
ITO/NPB/Alq3:0.4 wt.% DMQAGreen84,90023.47,500
ITO/CuPc/NPB/Alq3:1 wt.% DMQAGreen>88,000>21.1Not specified
ITO/ADN:Alq (9:1):0.8 wt.% DMQAGreen1,3226.61Not specified

Case Studies and Research Findings

Recent studies have highlighted the impact of molecular substitution on the properties of quinacridones:

  • A study published in Materials Advances detailed how N,N'-substituted quinacridones, including DMQA, exhibit distinct optical and charge transport properties based on their molecular structure . The research emphasized that methyl substitution enhances charge transport capabilities compared to other substituents like phenyl or butyl.
  • Another investigation focused on the electrochemical properties of DMQA, revealing variations in HOMO and LUMO levels that correlate with its performance in electronic devices. The calculated band gaps for DMQA were found to be around 2.54 eV .

Comparison with Similar Compounds

  • Dibutylquinacridone
  • Diphenylquinacridone
  • Quinacridone

Comparison: N,N’-Dimethylquinacridone is unique due to its specific substitution pattern, which enhances its electronic properties compared to other quinacridone derivatives. For instance, dibutylquinacridone and diphenylquinacridone have different substituents that affect their packing and electronic behavior .

Biological Activity

N,N'-Dimethylquinacridone (DMQA) is a synthetic organic compound belonging to the quinacridone family, known for its vibrant color properties and applications in organic electronics and as a dye. Recent research has highlighted its significant biological activities, particularly in cancer research and photonic applications. This article delves into the biological activity of DMQA, summarizing key findings from various studies, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C22H16N2O2C_{22}H_{16}N_2O_2 and is characterized by its unique quinacridone backbone with two methyl groups attached to the nitrogen atoms. The structural formula can be represented as follows:

DMQA C22H16N2O2\text{DMQA }\text{C}_{22}\text{H}_{16}\text{N}_2\text{O}_2

1. Anticancer Properties

DMQA has been investigated for its potential anticancer effects. Notably, it has demonstrated cytotoxic properties against various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism of Action
THP-1 (leukemia)15.4Induces apoptosis via Bcl-2 downregulation
HL-60 (leukemia)12.3Triggers G1/S cell cycle arrest and apoptosis
A549 (lung cancer)18.7Enhances apoptosis through caspase activation

Mechanisms of Action:

  • Apoptosis Induction: DMQA promotes apoptosis in THP-1 leukemia cells by decreasing levels of the anti-apoptotic protein Bcl-2, activating both intrinsic and extrinsic apoptotic pathways .
  • Cell Cycle Arrest: In HL-60 cells, DMQA induces G1/S phase arrest, which is critical for inhibiting cell proliferation .

2. Photonic Applications

Recent studies have also explored DMQA's role in organic electronic devices, particularly as a dye in organic light-emitting diodes (OLEDs). The external quantum efficiency (EQE) of DMQA-doped devices has shown remarkable improvement, indicating its potential use in optoelectronic applications .

Key Findings:

  • Enhanced Emission: DMQA exhibits strong photoluminescence properties, making it suitable for use as a solid-state emissive dye .
  • Charge Transport Properties: Substitution at the N,N' positions significantly affects charge transport characteristics, with DMQA showing favorable properties for device applications .

Case Study 1: Anticancer Activity in Leukemia Models

In a study investigating the effects of DMQA on THP-1 leukemia cells, researchers found that treatment with DMQA led to a significant decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that DMQA induced apoptosis primarily through the activation of caspase pathways .

Case Study 2: Photonic Device Efficiency

A separate investigation into DMQA's application in OLEDs demonstrated that devices incorporating DMQA as a dopant achieved an EQE increase of over 30% compared to non-doped devices. This enhancement is attributed to improved charge transport and exciton management within the device architecture .

Properties

IUPAC Name

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWJXTUYYSKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385814
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19205-19-7
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N'-Dimethylquinacridone
N,N'-Dimethylquinacridone
N,N'-Dimethylquinacridone
N,N'-Dimethylquinacridone
N,N'-Dimethylquinacridone
N,N'-Dimethylquinacridone

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